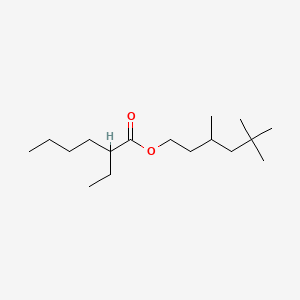

3,5,5-Trimethylhexyl 2-ethylhexanoate

Description

Contextualization within Branched-Chain Ester Chemistry

Branched-chain esters are a significant class of organic compounds distinguished by their non-linear alkyl chains. solubilityofthings.com This branching disrupts the regular packing of molecules, which generally leads to lower melting points and viscosities compared to their straight-chain counterparts of similar molecular weight. ukm.my This fundamental characteristic is pivotal to their utility in various applications.

The structure of 3,5,5-Trimethylhexyl 2-ethylhexanoate (B8288628), featuring branching on both the alcohol and acid moieties, places it firmly within this category of specialty chemicals. The "3,5,5-trimethylhexyl" portion originates from the corresponding branched-chain alcohol, while the "2-ethylhexanoate" part is derived from 2-ethylhexanoic acid. This dual branching is a key determinant of its physical properties and performance characteristics. The general synthesis of esters involves the reaction of a carboxylic acid with an alcohol. nih.gov For industrial production, this is often achieved through esterification, a process that can be catalyzed to enhance reaction rates and yields. nih.gov

The properties of esters, such as boiling point and solubility, are heavily influenced by their molecular structure, including the length and branching of the hydrocarbon chains. solubilityofthings.com The absence of hydrogen bonding between ester molecules results in lower boiling points compared to carboxylic acids of similar size. pressbooks.pub

Significance in Advanced Materials Science and Industrial Chemistry

The unique properties of branched-chain esters like 3,5,5-Trimethylhexyl 2-ethylhexanoate make them valuable in several areas of advanced materials science and industrial chemistry. Their inherent lubricity, thermal stability, and low-temperature fluidity are particularly noteworthy. zslubes.com

In the realm of lubricants , synthetic esters are prized for their performance in extreme conditions. nlgi.orglube-media.com The branched structure can contribute to a high viscosity index, meaning the viscosity of the fluid changes less with temperature fluctuations. lube-media.com This is a critical attribute for high-performance hydraulic fluids, compressor oils, and engine oils. lube-media.comresearchgate.net While specific research on this compound as a primary lubricant base oil is not extensively documented, its structural similarity to other branched esters suggests its potential as a component in synthetic lubricant formulations to enhance lubricity, reduce volatility, and improve additive solubility. nlgi.org For instance, a similar compound, 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate, is noted for its use as a lubricating agent. nih.gov

Within polymer science , branched esters can function as plasticizers, which are additives that increase the flexibility and durability of materials like PVC. chemicalbook.com The branching can improve compatibility with the polymer matrix and reduce migration of the plasticizer to the surface. Furthermore, the incorporation of branched ester side chains into polymers is an area of active research for creating advanced materials with tailored properties, such as in the development of organic thin-film transistors and other functional polymers. nih.gov

In the coatings industry , the structure of ester-based components can influence interfacial properties, which are crucial for adhesion, wear resistance, and surface wetting. researchgate.net The low surface tension often exhibited by esters makes them effective pigment wetting agents. researchgate.net

Scope and Research Trajectory for this compound

The future research trajectory for this compound is likely to be shaped by broader trends in materials science and industrial chemistry, including the drive for higher performance, greater sustainability, and the development of novel materials.

A key area for future investigation is the detailed characterization of its performance in advanced applications. This includes comprehensive studies of its tribological properties as a lubricant base oil or additive, its effectiveness and permanence as a plasticizer in various polymer systems, and its influence on the surface properties of coatings.

The relationship between the specific branching pattern of this compound and the resulting material properties is a fundamental area for further research. Elucidating these structure-property relationships will enable the more targeted design of materials with desired characteristics. researchgate.netnih.govacs.org

Furthermore, the increasing demand for sustainable and biodegradable materials presents an opportunity for branched-chain esters. zslubes.com Research into the biodegradability of this compound and its life cycle assessment will be crucial for its adoption in environmentally sensitive applications. The development of synthetic routes from renewable feedstocks is another promising avenue for future research, aligning with the principles of green chemistry. nih.gov The broader trend in synthetic ester technology is towards tailor-made solutions for high-performance and sustainable lubricants and functional fluids, which could drive further innovation in the application of compounds like this compound. nlgi.org

Structure

3D Structure

Propriétés

Numéro CAS |

85118-40-7 |

|---|---|

Formule moléculaire |

C17H34O2 |

Poids moléculaire |

270.5 g/mol |

Nom IUPAC |

3,5,5-trimethylhexyl 2-ethylhexanoate |

InChI |

InChI=1S/C17H34O2/c1-7-9-10-15(8-2)16(18)19-12-11-14(3)13-17(4,5)6/h14-15H,7-13H2,1-6H3 |

Clé InChI |

UVKYEIOCJVCWNW-UHFFFAOYSA-N |

SMILES canonique |

CCCCC(CC)C(=O)OCCC(C)CC(C)(C)C |

Origine du produit |

United States |

Synthetic Methodologies and Reaction Kinetics for 3,5,5 Trimethylhexyl 2 Ethylhexanoate

Conventional Esterification Routes for 3,5,5-Trimethylhexyl 2-ethylhexanoate (B8288628)

The most direct and industrially common method for synthesizing esters is through the direct esterification of a carboxylic acid with an alcohol. This approach is central to the production of 3,5,5-trimethylhexyl 2-ethylhexanoate.

Acid-Catalyzed Direct Esterification of 2-Ethylhexanoic Acid with 3,5,5-Trimethylhexanol

The primary route for synthesizing this compound is the Fischer esterification reaction. This process involves the reaction of 2-ethylhexanoic acid with 3,5,5-trimethylhexanol in the presence of an acid catalyst. The reaction is a reversible process where water is produced as a byproduct. To drive the reaction towards the formation of the ester product, the equilibrium must be shifted to the right, typically by removing water as it is formed.

The choice of catalyst is critical for achieving high reaction rates and yields in esterification. Both homogeneous and heterogeneous acid catalysts are employed in industrial settings.

Homogeneous Catalysts: Strong mineral acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are common homogeneous catalysts for this type of esterification. They are highly effective but can be difficult to separate from the reaction mixture, sometimes leading to purification challenges and waste generation.

Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts like zeolites and ion-exchange resins are used. These catalysts are easily separated from the product mixture by simple filtration, allowing for easier purification and catalyst recycling.

Optimized reaction conditions are crucial for maximizing the yield. For similar long-chain ester syntheses, temperatures are typically maintained at reflux to facilitate the removal of water. The molar ratio of reactants is also a key parameter, with an excess of either the alcohol or the acid often used to shift the equilibrium towards the product side.

Table 1: Comparison of Catalytic Systems for Esterification

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (PTSA) | High catalytic activity, low cost | Difficult to separate, corrosive, potential for side reactions |

| Heterogeneous | Zeolites, Ion-Exchange Resins, Niobic Acid | Easy separation and recovery, reusable, less corrosive | Lower activity than homogeneous catalysts, potential for pore diffusion limitations |

Optimizing the synthesis of this compound focuses on maximizing conversion and selectivity while minimizing costs and environmental impact. Key optimization strategies include controlling reaction parameters such as temperature, catalyst loading, and the molar ratio of reactants. The continuous removal of water, often accomplished using a Dean-Stark apparatus, is a critical factor in driving the reaction to completion and achieving high yields.

Post-reaction, purification is essential to achieve the desired product purity. This typically involves neutralizing the acid catalyst, washing the crude product to remove unreacted starting materials and byproducts, and finally, distillation to obtain the pure ester. The purity of the final product is often verified using analytical techniques such as gas chromatography (GC).

Alternative Synthetic Pathways for 2-Ethylhexanoic Acid Esters via Hydroformylation and Oxidation

Alternative routes to esters like this compound involve the synthesis of the carboxylic acid precursor from simpler building blocks, followed by esterification. This is particularly relevant for the industrial production of 2-ethylhexanoic acid.

Precursor Synthesis: Aldehyde Production via Hydroformylation

Hydroformylation, also known as the oxo process, is a fundamental industrial process for producing aldehydes from alkenes. researchgate.net This method is crucial for synthesizing the precursors to both the acid and alcohol components of the target ester.

2-Ethylhexanal (B89479) Synthesis: The precursor to 2-ethylhexanoic acid, 2-ethylhexanal, is derived from propylene. Propylene undergoes hydroformylation to produce a mixture of n-butanal and isobutanal. intratec.usresearchgate.net The n-butanal is then subjected to an aldol (B89426) condensation reaction, followed by dehydration and selective hydrogenation, to yield 2-ethylhexanal. researchgate.netmdpi.com

3,5,5-Trimethylhexanal Synthesis: Similarly, the precursor to 3,5,5-trimethylhexanol is 3,5,5-trimethylhexanal. This aldehyde is synthesized via the hydroformylation of diisobutylene. patsnap.comgoogle.com The reaction is typically carried out using a rhodium-based catalyst system under relatively mild conditions of temperature (90-120°C) and pressure (0.5-6 MPa) to achieve high conversion and yield. google.com

The catalysts for these reactions are often complex, involving a transition metal (commonly rhodium or cobalt) and specialized ligands, such as phosphines, which influence the activity and selectivity of the process. ewadirect.comresearchgate.net

Table 2: Typical Conditions for Hydroformylation of Diisobutylene

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Rhodium compound with triphenylphosphine (B44618) oxide and other organic phosphine (B1218219) ligands | google.com |

| Raw Materials | Diisobutylene, Synthesis Gas (CO + H₂) | google.com |

| Temperature | 90-120°C | google.com |

| Pressure | 0.5-6 MPa | google.com |

| Product | 3,5,5-Trimethylhexanal | patsnap.comgoogle.com |

Subsequent Oxidation to Carboxylic Acid and Esterification

Once the aldehyde precursor is synthesized, it is oxidized to the corresponding carboxylic acid. The oxidation of aldehydes is a key transformation in organic synthesis. sciforum.netacs.org

The liquid-phase oxidation of 2-ethylhexanal to 2-ethylhexanoic acid is a well-established industrial process. researchgate.net This exothermic reaction is typically carried out using air or pure oxygen as the oxidant. researchgate.netmdpi.com To improve selectivity and reaction rates, catalysts are often employed. An efficient method uses N-hydroxyphthalimide (NHPI) as a catalyst in a suitable solvent, which can achieve very high selectivity (>99%) for 2-ethylhexanoic acid under mild conditions. researchgate.netmdpi.comnih.gov Other catalytic systems may involve metal salts, such as manganese(II) compounds. researchgate.net

Following the synthesis and purification of 2-ethylhexanoic acid and 3,5,5-trimethylhexanol (produced by the reduction of 3,5,5-trimethylhexanal), the two precursors are reacted via acid-catalyzed esterification as described in section 2.1.1 to produce the final product, this compound.

Table 3: Catalytic Oxidation of 2-Ethylhexanal to 2-Ethylhexanoic Acid

| Catalyst | Oxidant | Solvent | Selectivity for Acid | Reference |

|---|---|---|---|---|

| N-Hydroxyphthalimide (NHPI) | Oxygen (O₂) or Air | Isobutanol | >99% | researchgate.netmdpi.comnih.govdntb.gov.ua |

| Manganese(II) salts | Oxygen (O₂) | Neat (no solvent) | Up to 94% | researchgate.net |

| None (Non-catalytic) | Oxygen (O₂) | Acetonitrile | 38% | mdpi.com |

Green Chemistry Approaches in 2-Ethylhexanoic Acid Ester Synthesis

Traditional chemical synthesis of esters often involves high temperatures and strong acid catalysts, which can lead to unwanted byproducts and environmental concerns. Green chemistry principles aim to mitigate these issues by developing cleaner, more efficient processes. For the synthesis of 2-ethylhexanoic acid (2-EHA) itself, a key precursor, environmentally friendly methods have been developed, such as the selective oxidation of 2-ethylhexanal using oxygen or air with an organocatalyst like N-hydroxyphthalimide under mild conditions. mdpi.comnih.govresearchgate.net This approach achieves high selectivity (>99%) and avoids harsh oxidizing agents. mdpi.comnih.govresearchgate.net These greener pathways for producing the acid precursor are foundational to the sustainable synthesis of its esters. The application of biocatalysis, particularly using enzymes, represents a significant advancement in the green synthesis of 2-EHA esters, offering high specificity and mild reaction conditions. nih.govmdpi.commdpi.com

The elimination of solvents is a key goal in green chemistry as it reduces waste and potential environmental contamination. For the synthesis of branched esters, solvent-free systems are particularly advantageous. Research has demonstrated the successful biocatalytic synthesis of 2-ethylhexyl 2-methylhexanoate, a structurally similar branched ester, in a solvent-free medium using an immobilized lipase (B570770). nih.gov This process requires careful control of reaction conditions, such as temperature and substrate molar ratio, to achieve high conversion rates, especially since the volatility of the alcohol substrate can be a limiting factor. nih.gov

Furthermore, catalyst-free esterification methods for highly branched esters, such as 3,5,5-trimethylhexyl 3,5,5-trimethylhexanoate, have been explored. These reactions can proceed at elevated temperatures (120–150°C) without a catalyst, yielding a high-purity product with low coloration, which is beneficial for cosmetic applications. While this method avoids catalyst-related waste, it requires precise temperature control to prevent side reactions. The applicability of such a technique to this compound presents a promising avenue for a completely catalyst- and solvent-free synthesis route.

The use of lipases as biocatalysts for esterification has gained significant traction due to their high efficiency, selectivity, and operation under mild conditions. nih.gov Immobilized lipases are particularly favored as they can be easily separated from the reaction mixture and reused, which significantly lowers process costs. nih.gov The enzymatic synthesis of esters from the sterically hindered 2-ethylhexanoic acid has been shown to be challenging but feasible. nih.gov Studies on the synthesis of 2-ethylhexyl-2-ethylhexanoate, a closely related ester, using the immobilized lipase Novozym 435 in n-hexane have demonstrated the viability of this approach, achieving high conversions over extended reaction times. researchgate.netresearchgate.net

The choice of enzyme and its immobilization method are critical for the success of biocatalytic ester synthesis.

Enzyme Selection: Lipases (triacylglycerol hydrolases) are versatile enzymes that can catalyze esterification in non-aqueous media. acs.org For the synthesis of branched esters like those from 2-ethylhexanoic acid, lipases must accommodate sterically hindered substrates. The most commonly and successfully used lipase for this type of reaction is Candida antarctica lipase B (CALB), often in its immobilized commercial form, Novozym 435. nih.govresearchgate.netacs.org This enzyme has demonstrated high activity and stability in the synthesis of various esters, including those with branched acid or alcohol moieties. nih.govacs.org Other lipases, such as those from Thermomyces lanuginosus (TLL) and Rhizomucor miehei (RML), have also been investigated for ester production. acs.orgnih.gov

Immobilization Strategies: Enzyme immobilization enhances stability and allows for catalyst reuse, making the process more economical. nih.govacs.org Common immobilization methods for lipases include:

Physical Adsorption: This is one of the simplest and most widely used methods, involving the binding of the enzyme to a support via weak, non-covalent interactions like hydrophobic or van der Waals forces. acs.orgresearchgate.net Hydrophobic supports are particularly effective for lipases, as they can induce interfacial activation, where the enzyme adopts a more active, open conformation upon binding. nih.gov

Covalent Bonding: This method forms strong, stable covalent bonds between the enzyme and the support material. acs.orgresearchgate.net This prevents enzyme leaching from the support, leading to very stable biocatalysts, although care must be taken to avoid blocking the enzyme's active site during the process. researchgate.net

Entrapment and Encapsulation: These methods involve physically confining the enzyme within the porous matrix of a gel or a semi-permeable membrane. acs.orgresearchgate.net

Cross-Linking: This technique uses bifunctional reagents to create chemical links between enzyme molecules, forming aggregates that are insoluble. researchgate.net

Heterofunctional supports, which combine different types of chemical groups (e.g., hydrophobic and reactive epoxy groups), have also been developed to achieve strong binding and high enzyme stabilization in a single step. nih.gov

Table 1: Common Lipase Immobilization Strategies

| Immobilization Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Physical Adsorption | Enzyme binds to support via non-covalent forces (e.g., hydrophobic interactions). researchgate.net | Simple, mild conditions, can cause hyperactivation of lipases. researchgate.netnih.gov | Enzyme can leach from the support under certain conditions. nih.gov |

| Covalent Bonding | Formation of a stable chemical bond between the enzyme and the support. acs.org | Strong binding prevents leaching, high stability. nih.gov | Can lead to loss of activity if the active site is involved. researchgate.net |

| Entrapment | Enzyme is physically confined within a porous support matrix. researchgate.net | Generally applicable, protects enzyme from harsh environments. | Mass transfer limitations for substrates and products can occur. |

Understanding the kinetics of the enzymatic reaction is essential for process optimization. For many lipase-catalyzed esterification reactions involving two substrates (an acid and an alcohol) and producing two products (an ester and water), the reaction is best described by a Ping-Pong Bi-Bi mechanism. researchgate.netbiointerfaceresearch.com

This mechanism involves a series of steps:

The enzyme (E) binds with the first substrate, the acid (A), to form an enzyme-acid complex (EA).

A stable acyl-enzyme intermediate (F) is formed, and the first product, water (P), is released.

The second substrate, the alcohol (B), binds to the acyl-enzyme intermediate to form a ternary complex (FB).

The complex rearranges to release the second product, the ester (Q), and regenerate the free enzyme (E). researchgate.netnumberanalytics.comnumberanalytics.com

A kinetic study on the synthesis of 2-ethylhexyl-2-ethylhexanoate, catalyzed by Novozym 435, confirmed that the reaction follows a Ping-Pong Bi-Bi mechanism with inhibition by the acid substrate. researchgate.net The kinetic parameters determined in that study provide a valuable reference for the synthesis of the structurally similar this compound.

Table 2: Kinetic Parameters for the Synthesis of 2-Ethylhexyl-2-ethylhexanoate Catalyzed by Novozym 435

| Kinetic Parameter | Value | Description |

|---|---|---|

| Vmax | 37.59 mmol h-1g-1 | Maximum reaction rate. |

| Km,Ac | 0.78 M | Michaelis constant for the acid (2-ethylhexanoic acid). |

| Km,Al | 1.51 M | Michaelis constant for the alcohol (2-ethyl-1-hexanol). |

| Ki,Ac | 1.55 M | Inhibition constant for the acid (2-ethylhexanoic acid). |

Data sourced from a kinetic study on 2-ethylhexyl-2-ethylhexanoate synthesis. researchgate.net

The rate of enzymatic reactions can be significantly affected by the concentration of both substrates and products. wikipedia.org

Substrate Inhibition: In some cases, very high concentrations of a substrate can bind to the enzyme in a non-productive way, leading to a decrease in the reaction rate. wikipedia.org For the synthesis of 2-ethylhexyl-2-ethylhexanoate, the reaction is inhibited by high concentrations of the 2-ethylhexanoic acid substrate. researchgate.net This is a critical consideration for process design, as simply increasing the acid concentration beyond a certain point will not increase the production rate and may even be detrimental.

Product Inhibition: This occurs when a product of the reaction binds to the enzyme, reducing its activity. wikipedia.orgnih.gov It is a common form of negative feedback in metabolic pathways. wikipedia.org In esterification reactions, both the ester and water are products. While the kinetic study of 2-ethylhexyl-2-ethylhexanoate synthesis did not find inhibition by the ester product itself, the accumulation of water was shown to significantly decrease the reaction conversion. researchgate.netresearchgate.net This effect is attributed to two factors: the law of mass action, where the presence of a product shifts the reaction equilibrium back towards the reactants, and potential enzyme inactivation or diffusion limitations caused by an excess water layer around the immobilized enzyme. researchgate.net Therefore, continuous removal of water from the reaction medium is a common strategy to drive the reaction towards higher ester yields. taylorandfrancis.com

Optimizing the biocatalytic process is crucial for achieving high yields and making the process economically viable on an industrial scale. google.commdpi.com Key parameters for optimization include:

Temperature: Enzyme activity increases with temperature up to an optimum point, beyond which thermal denaturation causes a rapid loss of activity. researchgate.net For the synthesis of 2-ethylhexyl-2-ethylhexanoate, the optimal temperature was found to be 45°C. researchgate.net

Substrate Molar Ratio: The ratio of alcohol to acid affects the reaction equilibrium. In solvent-free systems, using an excess of one substrate (e.g., the alcohol) can help compensate for evaporative losses at higher temperatures and drive the reaction to completion. nih.gov

Enzyme Loading: Increasing the amount of enzyme generally increases the reaction rate, but only up to a point where mass transfer limitations or cost become prohibitive. mdpi.comresearchgate.net

Water Activity: Controlling the amount of water in the system is critical. While a small amount of water is necessary for lipase activity, excess water promotes the reverse reaction (hydrolysis) and can inhibit the enzyme. researchgate.net

Enzyme Reusability: A major advantage of using immobilized enzymes is the ability to recover and reuse them over multiple reaction cycles. nih.gov Novozym 435 has been shown to be reusable for up to 10 cycles in the synthesis of octyl formate (B1220265) with minimal loss of activity, demonstrating its robustness. nih.gov For industrial applications, ensuring the biocatalyst can be reused many times is essential for process economy. researchgate.net The recovery process typically involves separating the immobilized enzyme from the liquid product by filtration or centrifugation, washing it, and then adding it to a fresh batch of substrates. nih.govacs.org

Biocatalytic Synthesis using Immobilized Lipases for 2-Ethylhexanoic Acid Esters

General Chemical Reactions of this compound

The reactivity of this compound is primarily centered around the ester functional group. The steric hindrance imposed by the bulky 3,5,5-trimethylhexyl and 2-ethylhexyl groups significantly influences the rates and mechanisms of its reactions.

Hydrolysis Mechanisms

Ester hydrolysis is the cleavage of an ester by water, a reaction that can be catalyzed by either an acid or a base. ucoz.com For this compound, the significant steric bulk around the carbonyl carbon makes it a sterically hindered ester, which generally exhibit slower hydrolysis rates compared to their linear counterparts. ucoz.comarkat-usa.org

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of this compound is a reversible process that yields 2-ethylhexanoic acid and 3,5,5-trimethylhexanol. ucoz.com The reaction typically follows the AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). ucoz.com However, for highly sterically hindered esters, an AAC1 mechanism (acid-catalyzed, acyl-oxygen cleavage, unimolecular) can become competitive, particularly in strongly acidic, ionizing solvents. youtube.comquizlet.com

The generally accepted mechanism for acid-catalyzed hydrolysis of esters involves the following steps:

Protonation of the carbonyl oxygen: This increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack by water: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original alcohol moiety.

Elimination of the alcohol: The protonated alcohol is a good leaving group and is eliminated, reforming the carbonyl group.

Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product and regenerate the acid catalyst.

Due to the steric hindrance in this compound, the rate of nucleophilic attack by water is expected to be slower than in less hindered esters.

Base-Catalyzed Hydrolysis (Saponification):

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that produces the salt of the carboxylic acid (sodium 2-ethylhexanoate, if sodium hydroxide (B78521) is used) and 3,5,5-trimethylhexanol. researchgate.net The reaction typically proceeds via a BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). ucoz.com

The mechanism involves:

Nucleophilic attack by hydroxide: The hydroxide ion directly attacks the carbonyl carbon.

Formation of a tetrahedral intermediate: This results in a negatively charged tetrahedral intermediate.

Elimination of the alkoxide: The intermediate collapses, and the 3,5,5-trimethylhexyloxide ion is eliminated.

Proton transfer: The alkoxide ion is a strong base and deprotonates the newly formed 2-ethylhexanoic acid, forming 3,5,5-trimethylhexanol and the carboxylate salt. This final acid-base step drives the reaction to completion.

For sterically hindered esters like this compound, alternative, milder conditions for saponification have been developed, such as using a non-aqueous medium like NaOH in a methanol/dichloromethane mixture at room temperature to overcome the resistance to hydrolysis. arkat-usa.orgresearchgate.net

Oxidation, Reduction, and Substitution Reactions

Oxidation:

Esters are generally resistant to oxidation under mild conditions. sphinxsai.com Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are required to oxidize esters, and these reactions often proceed under harsh conditions, potentially leading to the cleavage of the molecule. libretexts.orgmasterorganicchemistry.com The oxidation of this compound would likely target the C-H bonds adjacent to the oxygen atoms or the branched alkyl chains. Exhaustive oxidation would be expected to cleave the ester and further oxidize the resulting alcohol and carboxylic acid fragments. libretexts.org For instance, treatment of an alkylbenzene with potassium permanganate results in oxidation to benzoic acid, suggesting that the alkyl chains of this ester could potentially be oxidized to carboxylic acids under vigorous conditions. youtube.com

Reduction:

The ester functional group in this compound can be reduced to primary alcohols. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as milder agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for ester reduction. orgoreview.comlibretexts.orgmasterorganicchemistry.com The reaction is usually carried out in a dry, aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com

The reduction of this compound with LiAlH₄ would yield two primary alcohols: 2-ethylhexanol and 3,5,5-trimethylhexanol. orgoreview.com

The mechanism of ester reduction with LiAlH₄ involves the following key steps:

Nucleophilic attack by hydride: A hydride ion from LiAlH₄ attacks the electrophilic carbonyl carbon.

Formation of a tetrahedral intermediate: An alkoxide intermediate is formed.

Elimination of the alkoxide: The intermediate collapses, eliminating the 3,5,5-trimethylhexyloxide leaving group to form an aldehyde (2-ethylhexanal).

Second hydride attack: The resulting aldehyde is immediately reduced by another equivalent of LiAlH₄ to form an alkoxide.

Protonation: An aqueous workup protonates the two alkoxides to give the final alcohol products. libretexts.orgmasterorganicchemistry.com

Interactive Data Table: Reduction of this compound

| Reagent | Product 1 | Product 2 |

| Lithium Aluminum Hydride (LiAlH₄) | 2-Ethylhexanol | 3,5,5-Trimethylhexanol |

| Sodium Borohydride (NaBH₄) | No reaction | No reaction |

Substitution Reactions (Transesterification):

Beyond hydrolysis, the primary substitution reaction for esters is transesterification, where the alkoxy group of the ester is exchanged with another alcohol. This reaction can be catalyzed by either an acid or a base. For this compound, reacting it with a different alcohol (e.g., methanol) in the presence of a catalyst would lead to the formation of a new ester (methyl 2-ethylhexanoate) and 3,5,5-trimethylhexanol. The use of a large excess of the new alcohol can drive the equilibrium towards the products. Transesterification can also be catalyzed by various metal salts. google.com

Applications of 3,5,5 Trimethylhexyl 2 Ethylhexanoate in Specialized Industrial Systems: Mechanistic and Performance Aspects

Role as a Synthetic Lubricant Component

Synthetic esters, including 3,5,5-trimethylhexyl 2-ethylhexanoate (B8288628), are categorized as Group V base oils by the American Petroleum Institute (API). chemceed.com They are synthesized through the reaction of a carboxylic acid with an alcohol. chemceed.commachinerylubrication.com This synthesis method allows for a wide variety of molecular structures, enabling the tailoring of properties for specific high-performance applications. chemceed.commachinerylubrication.com Synthetic esters are often chosen for demanding conditions due to their favorable characteristics compared to mineral oils. chemceed.com

Molecular Design Principles for Lubricating Properties

The lubricating properties of synthetic esters are intrinsically linked to their molecular architecture. machinerylubrication.com Key structural factors that influence lubricity include carbon chain length, the degree of branching, and the polarity of the molecule. machinerylubrication.commdpi.com

Polarity and Surface Interaction: The ester functional groups in 3,5,5-trimethylhexyl 2-ethylhexanoate impart polarity to the molecule. lube-media.comyoutube.com This polarity results in an affinity for positively charged metal surfaces, allowing the ester to form a protective film. This is particularly beneficial in mixed or boundary lubrication regimes, where it can act as a friction modifier and provide anti-wear protection. lube-media.com

Branching and Film Formation: The branched structure of both the 3,5,5-trimethylhexyl alcohol and the 2-ethylhexanoic acid components influences the lubricant's viscosity and film-forming capabilities. While extensive branching can sometimes hinder the formation of a dense lubricating film, it also contributes to favorable low-temperature properties. acs.orgnih.gov The specific arrangement of the trimethyl and ethyl groups in this molecule represents a balance between these competing effects.

Volatility and Thermal Stability: The molecular weight and branched structure of this compound contribute to its relatively low volatility compared to linear esters of similar molecular weight. machinerylubrication.com This is a crucial property for high-temperature applications, as it relates directly to the lubricant's flash point and fire point. machinerylubrication.com

Rheological Behavior and Structure-Property Relationships in Lubricant Formulations

The relationship between the molecular structure of an ester and its rheological properties is fundamental to its performance in a lubricant formulation.

Viscosity and Viscosity Index (VI): The viscosity of an ester is influenced by intermolecular interactions and molecular flexibility. nih.gov The branched structure of this compound generally leads to a lower viscosity and a more favorable viscosity index (VI) compared to its linear counterparts. acs.org A high VI indicates that the oil's viscosity changes less with temperature, ensuring stable lubrication across a wide operating range. jdlubricant.com

Low-Temperature Fluidity: The branching in the alkyl chains disrupts the ability of the molecules to pack closely together, which is essential for maintaining fluidity at low temperatures. acs.org This results in a lower pour point, a critical characteristic for lubricants used in cold environments or requiring good cold-start performance. chemceed.com

The following table summarizes the structure-property relationships for ester lubricants:

| Molecular Feature | Impact on Lubricant Property |

| Longer Carbon Chains | Increased viscosity, improved boundary lubrication. machinerylubrication.comnih.gov |

| Branching | Lower pour point, potentially lower VI, reduced thermal stability. acs.org |

| Ester Group (Polarity) | Good surface affinity, additive solvency. lube-media.comyoutube.com |

| Absence of Unsaturation | Enhanced oxidative stability. nih.gov |

Thermal Stability and Degradation Mechanisms in High-Performance Lubricants

The performance of a lubricant at elevated temperatures is limited by its thermal and oxidative stability. machinerylubrication.com

Oxidative Stability: Synthetic esters, particularly those derived from saturated carboxylic acids and branched alcohols like this compound, generally exhibit good resistance to oxidation. chemceed.comnih.gov Oxidation occurs when atmospheric oxygen reacts with the lubricant molecules, a process that is accelerated at high temperatures. machinerylubrication.com The absence of easily oxidizable sites, such as double bonds, in the molecular structure enhances this stability. nih.gov

Thermal Degradation: At very high temperatures, even in the absence of oxygen, esters can undergo thermal degradation. lube-media.com A potential pathway for this degradation is β-elimination, which can be catalyzed by metals. lube-media.com However, neopentylpolyol esters, which have a related structural feature of no hydrogen atoms on the β-carbon, are known for their enhanced thermal stability. acs.orgnist.gov While this compound is not a neopentylpolyol ester, the highly branched structure contributes to its thermal robustness. nist.gov The decomposition of polyol esters can be a complex process with multiple potential routes. nist.gov Thermogravimetric analysis (TGA) is a common technique to evaluate the thermal stability of lubricants. researchgate.net

Deposit Control: A key advantage of many synthetic esters is their ability to decompose cleanly at high temperatures, leaving minimal deposits or varnish. machinerylubrication.comlube-media.com They can also act as solvents, dissolving varnish and other degradation products, which helps to maintain system cleanliness. machinerylubrication.comlube-media.com

Functionality as a Plasticizer in Polymer Science

In addition to its role in lubricants, this compound can function as a plasticizer, a substance added to a polymer to increase its flexibility, workability, and distensibility. hallstarindustrial.com Ester plasticizers are widely used, particularly in polymers like polyvinyl chloride (PVC). wikipedia.org

Molecular Interactions with Polymer Matrices

The effectiveness of a plasticizer depends on its interaction with the polymer chains. longchangchemical.comspecialchem.com

Mechanism of Plasticization: Plasticizers work by inserting themselves between the polymer chains, thereby reducing the intermolecular forces (van der Waals forces) between them. longchangchemical.comspecialchem.com This spacing increases the "free volume" within the polymer structure, allowing the polymer chains to move more easily past one another. nih.gov This increased molecular mobility leads to a reduction in the glass transition temperature (Tg) of the polymer, making it more flexible and less brittle. numberanalytics.com

Compatibility: For a plasticizer to be effective, it must be compatible with the polymer. This generally means that the polarity of the plasticizer and the polymer should be similar. specialchem.comquora.com As an ester, this compound possesses a degree of polarity that allows it to interact favorably with polar polymers. quora.com The non-polar, bulky alkyl groups contribute to its compatibility with the hydrocarbon backbones of many polymers.

Theories explaining the mechanism of plasticization include:

Lubricity Theory: This theory suggests that plasticizers act as molecular lubricants, facilitating the movement of polymer chains over one another. nih.govnumberanalytics.com

Gel Theory: This theory proposes that plasticizers disrupt the three-dimensional network of the polymer, breaking down the rigid structure. specialchem.comnumberanalytics.com

Free Volume Theory: This theory posits that plasticizers increase the amount of empty space, or free volume, between polymer chains, which enhances their mobility. nih.gov

Influence on Polymer Mechanical Performance

The addition of a plasticizer like this compound has a significant impact on the mechanical properties of a polymer.

Increased Flexibility and Reduced Modulus: The primary effect of a plasticizer is an increase in flexibility and a reduction in the elastic modulus of the polymer. hallstarindustrial.com By separating the polymer chains, the plasticizer allows them to deform more easily under stress.

Improved Impact Resistance: Plasticized polymers generally exhibit improved impact resistance because the increased flexibility allows the material to absorb more energy before fracturing. numberanalytics.com

Processing Aid: Plasticizers can also act as processing aids by reducing the melt viscosity of the polymer. hallstarindustrial.com This allows for easier and more energy-efficient processing, such as in extrusion or injection molding. numberanalytics.com

The following table illustrates the general effects of a plasticizer on polymer properties:

| Polymer Property | Effect of Plasticizer Addition |

| Glass Transition Temperature (Tg) | Decrease. numberanalytics.com |

| Flexibility | Increase. numberanalytics.com |

| Elastic Modulus | Decrease. hallstarindustrial.com |

| Tensile Strength | Decrease |

| Elongation at Break | Increase |

| Hardness | Decrease |

| Melt Viscosity | Decrease. hallstarindustrial.com |

Utilization in Chemical Formulation and Organic Synthesis

The unique molecular structure of this compound, characterized by its branched alkyl chains, underpins its utility in both complex formulations and as a participant in chemical transformations. Its properties as an emollient and spreading agent are valued in the cosmetics industry, while its ester functionality allows it to undergo various chemical reactions.

This compound is primarily utilized in cosmetic and personal care products as a skin-conditioning agent and emollient. hc-sc.gc.ca Its efficacy in this role stems from its molecular structure, which imparts desirable sensory characteristics and functional performance on the skin.

The emolliency of this ester is attributed to its ability to form a thin, non-greasy film on the skin's surface. This film helps to reduce transepidermal water loss, thereby enhancing skin hydration and supporting the skin's natural barrier function. The branched nature of both the trimethylhexyl and ethylhexanoate moieties prevents the kind of dense, occlusive packing that is characteristic of linear-chain esters. This results in a light, velvety, and silky feel upon application, rather than an oily or heavy sensation. atamanchemicals.com

The spreading properties are also a direct consequence of its structure. The low viscosity and surface tension of branched-chain esters like this compound allow them to distribute easily and evenly across the skin. This ensures a uniform application of the formulation and contributes to a smooth skin feel. In cosmetic formulations such as lotions, creams, and makeup, it not only improves the texture and spreadability but can also act as a solvent for other active ingredients. The table below summarizes the key physical properties that influence its performance as an emollient.

| Property | Value | Implication for Formulation |

| Boiling Point | 286.8°C at 760 mmHg | Low volatility, ensuring it remains on the skin to provide lasting emolliency. |

| Density | 0.862 g/cm³ | Contributes to the lightweight feel of cosmetic emulsions. |

| Water Solubility | 1 μg/L at 20°C chemicalbook.com | Highly hydrophobic, enabling it to form a persistent, water-resistant film on the skin. |

| Vapor Pressure | 0.00258 mmHg at 25°C | Indicates low tendency to evaporate at skin temperature, enhancing its durability. |

This table is interactive. Users can sort and filter the data.

In the context of organic synthesis, this compound is more frequently the target of synthesis rather than a starting reagent for building more complex molecules. However, its constituent parts and its own reactivity are relevant to building block chemistry.

The most common industrial synthesis for this compound is the acid-catalyzed esterification of 3,5,5-trimethylhexanoic acid with 2-ethylhexanol. In this process, the acid and alcohol act as the fundamental building blocks.

While not commonly used as a foundational building block itself, this compound can participate in several chemical reactions, demonstrating its potential as a chemical intermediate. The ester linkage is the primary site of reactivity.

Hydrolysis: In the presence of an acid or base catalyst, the ester can be hydrolyzed back to its parent building blocks: 3,5,5-trimethylhexanoic acid and 2-ethylhexanol. This reaction can be used for analytical purposes or to regenerate the starting materials.

Oxidation: Under strong oxidizing conditions, using reagents like potassium permanganate (B83412), the molecule can be cleaved to form various oxidation products.

Reduction: The ester group can be reduced by strong reducing agents like lithium aluminum hydride to yield different alcohol derivatives.

The table below outlines the primary reactions involving this compound.

| Reaction Type | Reagents | Products | Significance |

| Esterification (Synthesis) | 3,5,5-trimethylhexanoic acid + 2-ethylhexanol | This compound + Water | Primary industrial route to produce the compound. |

| Hydrolysis (Degradation) | Acid or Base (e.g., H₂SO₄) | 3,5,5-trimethylhexanoic acid + 2-ethylhexanol | Reverses the synthesis; used for analysis or material recovery. |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄) | Carboxylic acids, ketones | Demonstrates potential for chemical transformation. |

| Reduction | Strong reducing agents (e.g., LiAlH₄) | Alcohols | Converts the ester into corresponding alcohols. |

This table is interactive. Users can sort and filter the data.

While direct applications of this compound as a building block for creating new, more complex molecules are not widely documented, its synthesis from and decomposition into its constituent acid and alcohol illustrate the principles of building block chemistry. cymitquimica.com

Future Research Directions and Emerging Opportunities for 3,5,5 Trimethylhexyl 2 Ethylhexanoate

Development of Novel and Sustainable Synthetic Pathways

Traditional esterification processes often rely on homogeneous acid catalysts, which can lead to corrosion, and energy-intensive separation steps. The future of 3,5,5-Trimethylhexyl 2-ethylhexanoate (B8288628) synthesis lies in the adoption of greener and more sustainable methodologies.

One of the most promising avenues is the use of enzymatic catalysis. Lipases, for instance, are increasingly used for the synthesis of esters in the cosmetic and food industries due to their high selectivity and mild reaction conditions. Research into the enzymatic synthesis of branched-chain esters is ongoing, with studies demonstrating the viability of using immobilized lipases as catalysts. This approach not only reduces the environmental impact but can also lead to higher purity products by minimizing side reactions. The development of robust and reusable biocatalysts will be crucial for the industrial-scale production of 3,5,5-Trimethylhexyl 2-ethylhexanoate.

Another key area of research is the development of novel heterogeneous catalysts. These catalysts, which are in a different phase from the reactants, are more easily separated and recycled, contributing to a more sustainable process. Recent advancements have seen the development of innovative catalysts, including those based on bimetallic oxide clusters, that show high efficiency in ester production using molecular oxygen as the only oxidant, with water as the sole byproduct. The application of such catalysts to the synthesis of this compound could significantly improve the atom economy and reduce waste.

Furthermore, the exploration of alternative and greener reaction media is a significant trend. The use of bio-based solvents, such as ethyl lactate (B86563) derived from renewable biomass, aligns with the principles of a circular economy. Research into solvent-free reaction conditions or the use of supercritical fluids like carbon dioxide could also offer substantial environmental and economic benefits by simplifying product purification and reducing solvent waste.

| Synthesis Approach | Key Advantages | Research Focus |

| Enzymatic Catalysis | High selectivity, mild conditions, reduced byproducts. | Development of robust, reusable immobilized lipases. |

| Heterogeneous Catalysis | Easy separation and recyclability, reduced corrosion. | Bimetallic oxide clusters, solid acid catalysts. |

| Green Solvents | Reduced environmental impact, potential for circularity. | Bio-based solvents, supercritical fluids, solvent-free systems. |

Advanced Application Development in Engineering and Materials Science

The unique branched structure of this compound imparts properties that make it a candidate for advanced applications in engineering and materials science, particularly in the fields of high-performance lubricants and biodegradable plasticizers.

Synthetic esters with branched hydrocarbon chains are known for their excellent thermal stability, high viscosity indices, and good lubricity. These properties are highly desirable for lubricants used in demanding environments, such as in jet engines and industrial machinery operating under extreme temperatures. Future research could focus on evaluating the performance of this compound as a base stock or additive in synthetic lubricants. Its molecular structure suggests it could offer a beneficial balance of low-temperature flowability and high-temperature stability.

In the realm of materials science, there is a growing demand for biodegradable and bio-based plasticizers to replace traditional phthalate-based compounds. Esters are a prominent class of plasticizers, and those derived from renewable resources are of particular interest. The biodegradability and low toxicity of esters like citrate (B86180) esters make them suitable for sensitive applications such as food packaging and medical devices. Research into the efficacy of this compound as a plasticizer for various polymers, including polyvinyl chloride (PVC) and bioplastics like polylactic acid (PLA), could open up new markets. Its compatibility with different polymers and its effect on their mechanical properties and biodegradability would be key areas of investigation.

| Potential Application | Desirable Properties | Research Focus |

| High-Performance Lubricants | Thermal stability, high viscosity index, good lubricity. | Evaluation as a base stock or additive in synthetic oils for extreme conditions. |

| Biodegradable Plasticizers | Flexibility, low migration, biodegradability. | Compatibility and performance with various polymers, including bioplastics. |

Process Intensification and Circular Economy Integration in Ester Manufacturing

Process intensification aims to develop more compact, safer, and energy-efficient manufacturing processes. For the production of this compound, reactive distillation presents a significant opportunity. This technique combines chemical reaction and separation in a single unit, which can increase conversion rates for equilibrium-limited reactions like esterification by continuously removing byproducts. The use of reactive distillation can lead to substantial savings in capital and operational costs.

Integrating the principles of a circular economy into the manufacturing process is another critical future direction. This involves minimizing waste and maximizing the use of resources. In the context of ester production, this can be achieved through several strategies. The recovery and reuse of solvents used in the reaction and purification steps can significantly reduce both costs and environmental impact. Technologies for solvent recovery, such as distillation and pervaporation, are well-established and can be integrated into the production process.

Furthermore, the valorization of byproducts is a key aspect of a circular economy. In the esterification of 3,5,5-trimethylhexanoic acid with 2-ethylhexanol, any side-products or unreacted starting materials could potentially be recovered and repurposed. For example, the water generated during the reaction could be purified and reused within the plant. Research into creating closed-loop systems where waste streams are seen as feedstocks for other processes will be instrumental in achieving a truly sustainable manufacturing process for this compound.

| Strategy | Key Benefits | Implementation Focus |

| Process Intensification | Reduced equipment size, lower energy consumption, increased conversion |

Q & A

Q. What are the optimal synthetic pathways for 3,5,5-trimethylhexyl 2-ethylhexanoate, and how can purity be validated?

Methodological Answer: The esterification of 2-ethylhexanoic acid with 3,5,5-trimethylhexanol (CAS: 3452-97-9) via acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) is a primary route. Key steps include:

Q. How do structural features of this compound influence its physicochemical properties?

Methodological Answer: The branched alkyl chains (3,5,5-trimethylhexyl and 2-ethylhexanoate) impart low polarity and high hydrophobicity:

- Density : 0.862 g/cm³ , lower than linear esters due to steric hindrance.

- Thermal Stability : Decomposition temperature >250°C, suitable for high-temperature polymer processing .

- LogP : Estimated at ~5.45 , indicating high lipid solubility for penetration studies.

- Vapor Pressure : 0.00258 mmHg at 25°C , suggesting low volatility in ambient conditions.

Advanced Research Questions

Q. What computational methods are effective for predicting the interaction of this compound with polymer matrices?

Methodological Answer: Molecular dynamics (MD) and density functional theory (DFT) are critical:

- DFT : Optimize geometry using B3LYP/6-31G(d) to analyze electronic properties (e.g., HOMO-LUMO gaps for reactivity ).

- MD Simulations : Simulate diffusion coefficients in polyethylene or polypropylene matrices using AMBER or CHARMM force fields. Key parameters:

- Validation : Compare simulated glass transition temperatures (Tg) with experimental DSC data.

Q. How can contradictory stability data under oxidative conditions be resolved for this compound?

Methodological Answer: Discrepancies in oxidation studies (e.g., accelerated vs. ambient conditions) require:

Q. What analytical strategies differentiate this compound from structurally similar esters in complex mixtures?

Methodological Answer: Use orthogonal techniques to resolve co-eluting peaks:

- GC×GC-TOFMS : Separate isomers via two-dimensional chromatography (e.g., DB-5 × DB-17 columns).

- High-Resolution NMR : Distinguish branching patterns (e.g., δ 0.8–1.2 ppm for –CH(CH3)2 in 3,5,5-trimethylhexyl ).

- LC-APCI-MS : Leverage soft ionization to preserve molecular ions (m/z = 270.45 ).

Critical Analysis of Evidence

- Contradictions in thermal stability data (e.g., boiling point vs. decomposition temperature) are resolved by distinguishing between equilibrium distillation conditions (boiling point ) and kinetic decomposition thresholds (TGA/DSC ).

- Environmental persistence predictions rely on analog data from NIST’s 3,5,5-trimethylhexanal studies (e.g., hydrolysis half-life >100 days ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.